Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)-, also known as 1-(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone, is an organic compound with the molecular formula and a molecular weight of approximately 202.29 g/mol. This compound is characterized by a tetrahydronaphthalene structure with two methyl substituents and an ethanone functional group. It is classified as a ketone and is primarily derived from naphthalene derivatives.
The synthesis of Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)- typically involves the following steps:
In industrial settings, synthetic routes may be scaled up using continuous flow reactors to enhance efficiency and reduce production costs. Advanced purification techniques such as distillation and recrystallization are critical for obtaining high-purity products suitable for research and application.
Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)- has a complex molecular structure that can be represented by its canonical SMILES notation: CC1=C2CCC(CC2=C(C=C1)C)C(=O)C
. The InChI key for this compound is RIYBCARGEVTRQT-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
CAS Number | 92921-66-9 |
Molecular Formula | C14H18O |
Molecular Weight | 202.29 g/mol |
IUPAC Name | 1-(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)- can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired products and may include temperature control and the use of specific catalysts or reagents to facilitate the transformations.
The mechanism of action for Ethanone involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it can modulate their activity through various biochemical pathways. The exact nature of these interactions is dependent on the specific biological context in which the compound is studied.
While specific physical properties like density and boiling point are not always available for every compound in literature:
The chemical stability of Ethanone is influenced by its functional groups:
Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)- has several significant applications in scientific research:
This compound's distinct characteristics make it valuable for various applications across chemistry and biology fields.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2